

3-bromo-2-iodoaniline ¹³C NMR chemical shifts

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Compound of Interest

Compound Name: 3-Bromo-2-iodoaniline

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of **3-bromo-2-iodoaniline**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of **3-bromo-2-iodoaniline**. As a versatile intermediate in the synthesis of pharmaceuticals and complex organic materials, unambiguous structural verification is paramount. This document delves into the theoretical underpinnings of the substituent effects that govern the chemical shifts, presents and interprets experimental data, and outlines a robust protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds. By integrating fundamental principles with practical application, this guide serves as an essential resource for scientists engaged in synthetic chemistry and analytical characterization.

Introduction: The Structural Significance of 3-bromo-2-iodoaniline

3-bromo-2-iodoaniline is a polysubstituted aromatic amine whose unique arrangement of functional groups—an electron-donating amino group flanked by two different electron-withdrawing halogens—makes it a valuable building block in medicinal chemistry and materials science. The precise location of these substituents dictates the molecule's reactivity and its ability to be incorporated into larger, more complex molecular architectures.

^{13}C NMR spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules. It provides a distinct signal for each unique carbon environment, offering a detailed fingerprint of the carbon skeleton. For a molecule like **3-bromo-2-iodoaniline**, a thorough understanding of its ^{13}C NMR spectrum is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the definitive confirmation of its chemical identity. This guide aims to deconstruct the ^{13}C NMR spectrum of this compound, explaining the rationale behind each signal's position.

Theoretical Framework: Deciphering Substituent Effects on the Aromatic Ring

The chemical shift (δ) of a carbon nucleus in ^{13}C NMR is exquisitely sensitive to its local electronic environment. In substituted benzenes, the chemical shifts of the six aromatic carbons are modulated by the interplay of inductive and resonance effects of the attached substituents. The principle of substituent chemical shift (SCS) additivity allows for a reasonably accurate prediction of these shifts by summing the known effects of individual substituents.^[1]

For **3-bromo-2-iodoaniline**, three distinct substituents dictate the spectral landscape:

- **The Amino ($-\text{NH}_2$) Group:** As a potent electron-donating group (EDG) through resonance (+M effect), the amino group increases electron density at the ortho and para positions. This induces significant shielding, causing their corresponding carbon signals to shift upfield (to a lower δ value). Conversely, the ipso-carbon (C-1, directly attached to the nitrogen) is deshielded and shifted downfield due to the electronegativity of the nitrogen atom.^[2]
- **The Iodine ($-\text{I}$) Substituent:** While halogens are inductively electron-withdrawing, the dominant influence of iodine on the chemical shift of its ipso-carbon (C-2) is the "heavy atom effect."^[3] This phenomenon, arising from spin-orbit coupling, induces a profound shielding effect, shifting the C-2 signal significantly upfield.^[4] This is often the most diagnostic signal in the spectrum of an iodo-substituted aromatic compound.
- **The Bromine ($-\text{Br}$) Substituent:** Bromine also exhibits an inductive electron-withdrawing effect ($-\text{I}$) and a weaker resonance-donating effect (+M). Its effect on the ipso-carbon (C-3) is less pronounced than that of iodine, but it still influences the chemical shifts of the entire ring.

The interplay of these effects results in a unique and predictable ^{13}C NMR spectrum where each carbon atom is chemically non-equivalent.

Spectral Analysis: Assignment of the ^{13}C NMR Spectrum

Experimental ^{13}C NMR data for **3-bromo-2-iodoaniline** has been reported in the scientific literature.[5] The spectrum, recorded in deuterated chloroform (CDCl_3), shows six distinct signals, confirming the expected C_1 symmetry of the molecule.

Table 1: Experimental ^{13}C NMR Chemical Shifts for **3-bromo-2-iodoaniline**

Assigned Carbon	Experimental Chemical Shift (δ , ppm)[5]	Rationale for Assignment
C-1 (-NH ₂)	149.4	The ipso-carbon attached to the electronegative nitrogen atom is significantly deshielded, resulting in the most downfield signal.
C-5	130.7	This carbon is least affected by the strong shielding effects, placing it in a typical region for an unsubstituted aromatic carbon.
C-4	130.1	Positioned para to the amino group, this carbon experiences some shielding, but this is counteracted by deshielding from the adjacent bromine and iodine.
C-6	122.3	Located ortho to the strong electron-donating amino group, this carbon is shielded and shifted upfield.
C-3 (-Br)	112.6	The ipso-carbon attached to bromine is shielded relative to an unsubstituted carbon, but less so than the iodine-bearing carbon.
C-2 (-I)	91.3	The profound "heavy atom effect" of iodine causes extreme shielding, shifting this ipso-carbon signal to the furthest upfield position.[3][4]
Denotes a quaternary carbon.		

The following diagram visually correlates the molecular structure with the experimentally observed ^{13}C NMR chemical shifts.

Caption: Structure of **3-bromo-2-iodoaniline** with assigned carbons and ^{13}C NMR shifts (ppm).

Experimental Protocol for High-Quality ^{13}C NMR Data Acquisition

Acquiring a clean, well-resolved ^{13}C NMR spectrum is essential for accurate analysis. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ^{13}C nucleus necessitate specific experimental parameters compared to ^1H NMR.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh 15-30 mg of **3-bromo-2-iodoaniline**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), inside a standard 5 mm NMR tube. CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds.[\[5\]](#)
 - Ensure the sample is fully dissolved to prevent issues with spectral line broadening.
- Spectrometer Configuration and Calibration:
 - Use a modern NMR spectrometer with a minimum field strength of 400 MHz (for ^1H).
 - Tune and match the probe for the ^{13}C frequency to ensure maximum sensitivity.
 - Shim the magnetic field using the deuterium lock signal from the solvent to achieve high homogeneity and sharp, symmetrical peaks.
- Data Acquisition:
 - Select a standard quantitative ^{13}C NMR experiment with proton decoupling. A typical pulse program is a 30-degree pulse followed by acquisition (zgpg30 on Bruker systems).

- Key Parameter Rationale:
 - Spectral Width (SW): Set to approximately 220-240 ppm to encompass the full range of possible carbon chemical shifts.[6]
 - Number of Scans (NS): Due to the low abundance of ^{13}C , a higher number of scans is required. Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow all carbon nuclei, especially the slow-relaxing quaternary carbons (C-1, C-2, C-3), to fully return to equilibrium before the next pulse. This ensures the peak integrations are more reliable.
 - Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.
- Data Processing and Referencing:
 - Apply an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.
 - Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
 - Calibrate the chemical shift axis. Set the residual solvent peak to its known value (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm) or reference to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]

The following diagram illustrates the generalized workflow for this process.



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Caption: Standard experimental workflow for ^{13}C NMR spectroscopy.

Conclusion

The ^{13}C NMR spectrum of **3-bromo-2-iodoaniline** is a textbook example of how substituent effects in aromatic systems can be harnessed for definitive structural assignment. The pronounced upfield shift of the iodine-bound carbon (C-2) to 91.3 ppm and the significant downfield shift of the nitrogen-bound carbon (C-1) to 149.4 ppm serve as unmistakable anchors for spectral interpretation.[5] Understanding these foundational principles of NMR spectroscopy empowers researchers to confidently verify the structure of complex intermediates, ensuring the integrity of their synthetic pathways and the quality of their final products. The protocols and analysis presented herein provide a framework for the reliable characterization of this and structurally related molecules, a critical capability in the fast-paced environment of drug discovery and development.

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